molecular formula C6H2D6N2 B1148056 2,5-Dimethyl-d6-pyrazine CAS No. 139616-01-6

2,5-Dimethyl-d6-pyrazine

Cat. No.: B1148056
CAS No.: 139616-01-6
M. Wt: 114.18
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Description

2,5-Dimethyl-d6-pyrazine is a deuterated derivative of 2,5-dimethylpyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methyl groups attached to the pyrazine ring at positions 2 and 5, with deuterium atoms replacing the hydrogen atoms. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-d6-pyrazine typically involves the deuteration of 2,5-dimethylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-d6-pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of 2,5-dimethylpyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: 2,5-Dimethylpyrazine derivatives.

    Substitution: Halogenated pyrazines.

Scientific Research Applications

2,5-Dimethyl-d6-pyrazine is widely used in scientific research due to its isotopic labeling, which provides valuable insights into various processes:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrazine derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of pyrazine-based drugs.

    Industry: Applied in the development of flavor and fragrance compounds, as well as in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-d6-pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, influencing their activity. The deuterium atoms provide a unique advantage in studying these interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which allows for detailed analysis of molecular dynamics and binding affinities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: The non-deuterated form, commonly used in flavor and fragrance applications.

    2,6-Dimethylpyrazine: Another isomer with similar applications but different chemical properties.

    2,3-Dimethylpyrazine: Used in similar contexts but with distinct reactivity and flavor profiles.

Uniqueness

2,5-Dimethyl-d6-pyrazine is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.

Q & A

Basic Research Questions

Q. How can 2,5-dimethyl-d6-pyrazine be synthesized with isotopic purity for metabolic tracking?

  • Methodological Answer : The synthesis of deuterated pyrazines, such as this compound, typically involves substituting hydrogen atoms with deuterium at specific positions. For example, 2-methylpyrazine-d6 (C5D6N2) is synthesized using deuterated precursors and verified via mass spectrometry to ensure isotopic purity . Key steps include controlled reaction conditions to prevent isotopic exchange and validation using techniques like NMR or GC-MS to confirm deuterium incorporation .

Q. What analytical techniques are critical for characterizing this compound and resolving structural isomers?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential. GC-MS distinguishes isomers like 2,5- vs. 2,6-dimethylpyrazine by retention times and fragmentation patterns . NMR (e.g., 1H and 13C) identifies substitution patterns, with deuterated analogs simplifying spectra by eliminating proton signals . Multi-element stable isotope analysis (e.g., δ15N, δ2H) further differentiates synthetic pathways .

Q. How does the Maillard reaction influence the formation of pyrazines like this compound?

  • Methodological Answer : The Maillard reaction between amino acids and reducing sugars under heat generates pyrazines. To optimize this compound yield, deuterated precursors (e.g., D-glucose) and controlled parameters (pH 7–9, 120–150°C) are used. Reaction kinetics should be monitored via headspace GC-MS to track volatile byproducts and ensure isotopic integrity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the stability of this compound under varying pH and temperature?

  • Methodological Answer : Stability studies require accelerated degradation experiments (e.g., 40–80°C, pH 2–12) with LC-MS/MS monitoring. For example, hydrolysis pathways may yield deuterated acetic acid or ammonia, detectable via isotope-ratio MS. Computational modeling (e.g., DFT) predicts bond dissociation energies, explaining discrepancies between experimental and theoretical stability .

Q. What strategies mitigate isomerization during the synthesis of this compound?

  • Methodological Answer : Isomerization arises from thermodynamic control during synthesis. Using kinetic trapping (e.g., low-temperature condensation of 1,2-diaminopropane with deuterated diketones) minimizes byproducts like 2,6-dimethyl-d6-pyrazine . Chromatographic separation (e.g., chiral columns) or fractional crystallization further purifies isomers, verified via X-ray crystallography or NOESY NMR .

Q. How do isotopic effects influence the olfactory receptor binding of this compound?

  • Methodological Answer : Deuterium substitution alters molecular vibrational modes, potentially affecting receptor interactions. In vitro assays (e.g., calcium imaging with OR7D4 receptors) compare deuterated vs. non-deuterated analogs. Molecular docking simulations assess binding affinity changes due to isotopic mass differences, validated via isothermal titration calorimetry (ITC) .

Q. What computational methods predict the environmental fate of this compound in biodegradation studies?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives using descriptors like logP and molecular volume. Experimental validation involves soil microcosms spiked with deuterated pyrazine, tracked via stable isotope probing (SIP) and 13C/15N NMR to map metabolic pathways .

Properties

CAS No.

139616-01-6

Molecular Formula

C6H2D6N2

Molecular Weight

114.18

Purity

95% min.

Synonyms

2,5-Dimethyl-d6-pyrazine

Origin of Product

United States

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